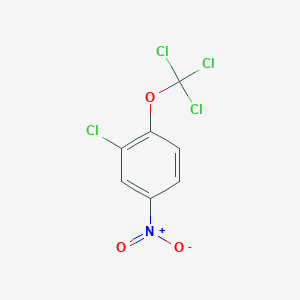

2-Chloro-4-nitro-1-(trichloromethoxy)benzene

Description

Molecular Geometry and Bonding Patterns

The molecular geometry of this compound is fundamentally determined by the aromatic benzene core and the spatial arrangements of its substituents. Based on structural analysis of related compounds, the benzene ring maintains its characteristic planar geometry with carbon-carbon bond lengths typically ranging from 1.39 to 1.40 Angstroms. The substitution pattern places the chlorine atom at the ortho position relative to the trichloromethoxy group, creating potential steric interactions that could influence molecular conformation.

The trichloromethoxy substituent (-OCCl₃) introduces significant complexity to the molecular geometry. Analysis of related trichloromethyl compounds such as benzotrichloride reveals that the carbon-chlorine bonds in the CCl₃ group exhibit tetrahedral geometry with bond angles of approximately 109.5 degrees. The additional oxygen atom in the trichloromethoxy group creates a C-O-C linkage that introduces conformational flexibility not present in direct trichloromethyl substitution.

The nitro group at the para position relative to the trichloromethoxy substituent contributes to the overall electron distribution within the molecule. Structural studies of similar nitro-substituted benzene derivatives indicate that the nitro group adopts a planar configuration with the benzene ring, facilitating conjugation and affecting the overall electronic properties of the molecule. The nitrogen-oxygen bond lengths in nitro groups typically measure 1.22-1.23 Angstroms, with the carbon-nitrogen bond distance approximately 1.47 Angstroms.

Table 1: Predicted Bond Lengths and Angles for this compound

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.39-1.40 | - |

| C-Cl (aromatic) | 1.73-1.75 | - |

| C-N (nitro) | 1.47 | - |

| N-O (nitro) | 1.22-1.23 | - |

| C-O (methoxy) | 1.36 | - |

| O-C (trichloromethyl) | 1.43 | - |

| C-Cl (trichloromethyl) | 1.76-1.78 | 109.5 |

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides crucial information about the electronic environment and connectivity within this compound. Proton nuclear magnetic resonance analysis would reveal characteristic signals corresponding to the aromatic protons. Based on the substitution pattern, three distinct aromatic proton environments would be expected, appearing as a complex multiplet in the aromatic region (7.0-8.5 parts per million).

The carbon-13 nuclear magnetic resonance spectrum would display signals characteristic of the various carbon environments within the molecule. The aromatic carbon atoms would appear in the typical aromatic region (120-160 parts per million), with the carbon bearing the trichloromethoxy group showing significant deshielding due to the electron-withdrawing nature of both the oxygen and the trichloromethyl substituents. The trichloromethyl carbon would appear as a characteristic signal around 85-90 parts per million, similar to related compounds.

Infrared spectroscopy would reveal several diagnostic absorption bands characteristic of the functional groups present. The nitro group would exhibit strong asymmetric and symmetric stretching vibrations around 1520-1540 and 1340-1360 wavenumbers, respectively. The aromatic carbon-carbon stretching vibrations would appear in the 1450-1600 wavenumber region, while the carbon-oxygen stretching of the methoxy linkage would be observed around 1200-1300 wavenumbers.

Table 2: Predicted Spectroscopic Characteristics

| Spectroscopic Method | Region/Chemical Shift | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 7.5-8.2 parts per million | Aromatic protons |

| ¹³C Nuclear Magnetic Resonance | 85-90 parts per million | Trichloromethyl carbon |

| ¹³C Nuclear Magnetic Resonance | 120-160 parts per million | Aromatic carbons |

| Infrared | 1520-1540 wavenumbers | Nitro asymmetric stretch |

| Infrared | 1340-1360 wavenumbers | Nitro symmetric stretch |

| Infrared | 1200-1300 wavenumbers | Carbon-oxygen stretch |

Ultraviolet-visible spectroscopy would reveal electronic transitions characteristic of the conjugated aromatic system. The presence of electron-withdrawing groups such as the nitro and chlorine substituents would influence the electronic absorption spectrum, potentially causing bathochromic shifts compared to unsubstituted benzene derivatives. The extended conjugation between the aromatic ring and the nitro group would contribute to enhanced absorption in the near-ultraviolet region.

Crystallographic Studies and X-ray Diffraction Data

While specific crystallographic data for this compound is not available in the current literature, analysis of related compounds provides insight into potential crystal packing arrangements and intermolecular interactions. Studies of similar chlorinated nitrobenzene derivatives reveal the importance of halogen bonding and hydrogen bonding interactions in determining crystal structure stability.

The presence of multiple chlorine atoms in the trichloromethoxy group creates opportunities for halogen bonding interactions with neighboring molecules in the crystal lattice. Research on related molecular systems demonstrates that chlorine atoms can participate in directional intermolecular interactions with electron-rich sites such as oxygen atoms from nitro groups or aromatic π-electron systems. These interactions typically occur at distances ranging from 3.0 to 3.5 Angstroms and contribute significantly to crystal stability.

The molecular packing arrangement would likely be influenced by the steric bulk of the trichloromethoxy substituent, which could restrict close approach of neighboring molecules in certain orientations. Similar effects have been observed in crystallographic studies of benzotrichloride derivatives, where the bulky trichloromethyl groups influence molecular arrangement and crystal density.

Table 3: Predicted Crystallographic Parameters Based on Related Compounds

Computational Modeling of Electronic Properties

Computational modeling approaches provide valuable insights into the electronic properties and molecular behavior of this compound. Density functional theory calculations would reveal important information about molecular orbital energies, electron density distribution, and reactivity patterns. The presence of multiple electron-withdrawing groups (chlorine, nitro, and trichloromethoxy) would significantly influence the electronic structure compared to unsubstituted benzene.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels would be substantially affected by the substituent pattern. The nitro group, being a strong electron-withdrawing group, would lower both orbital energies, while the chlorine atoms would provide additional electron-withdrawing effects through their inductive properties. The trichloromethoxy group combines both inductive and mesomeric effects, creating a complex electronic environment.

Electrostatic potential mapping would reveal regions of electron deficiency and electron richness across the molecular surface. The aromatic carbons ortho and para to the electron-withdrawing substituents would exhibit significant positive electrostatic potential, indicating increased susceptibility to nucleophilic attack. Conversely, the oxygen atoms of the nitro group and the methoxy linkage would display negative electrostatic potential regions.

Table 4: Predicted Computational Electronic Properties

| Property | Predicted Value | Computational Method |

|---|---|---|

| Dipole moment | 4.5-6.0 Debye | Density functional theory |

| Highest occupied molecular orbital energy | -7.5 to -8.5 electron volts | Density functional theory |

| Lowest unoccupied molecular orbital energy | -2.0 to -3.0 electron volts | Density functional theory |

| Molecular volume | 180-220 cubic Angstroms | Van der Waals calculation |

| Polarizability | 15-20 cubic Angstroms | Time-dependent density functional theory |

The molecular electrostatic potential would show distinct regions corresponding to the different substituents and their electronic effects. Areas near the chlorine atoms and the trichloromethyl group would exhibit intermediate electrostatic potential values, reflecting their moderate electron-withdrawing character. The region around the nitro group would display the most positive potential due to the strong electron-withdrawing nature of this substituent.

Properties

IUPAC Name |

2-chloro-4-nitro-1-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl4NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOMZNLHNOMVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 4-nitrotoluene Analogues

The chlorination step to introduce the chlorine at the 2-position is often performed by reacting 4-nitrotoluene derivatives with elemental chlorine in the presence of catalysts.

- Catalysts: Friedel-Crafts catalysts such as iron(III) chloride or antimony chlorides are commonly used.

- Co-catalysts: The addition of specific sulfur-containing heterocyclic compounds (e.g., thianthrene derivatives) as co-catalysts significantly enhances selectivity for the 2-position chlorination.

- Reaction conditions: Liquid phase chlorination at temperatures between 50-120 °C, often atmospheric pressure, with controlled chlorine feed rates.

- Using iron(III) chloride alone yields about 92-95% selectivity for 2-chloro-4-nitrotoluene but with significant by-products.

- Incorporation of sulfur heterocycle co-catalysts can raise selectivity above 98%, reduce chlorine loss, and minimize by-products.

- Iodine as a co-catalyst also improves selectivity but introduces handling and purity challenges due to residual iodine contamination.

Chlorination Reaction Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 50–120 °C | Optimal 60–80 °C for iodine catalysis; 80–100 °C for sulfur heterocycles |

| Pressure | Atmospheric to 10 bar | Atmospheric preferred for simplicity |

| Chlorine molar ratio | 0.6–1.2 mol Cl per mol substrate | 0.9–1.0 mol preferred for high yield |

| Catalyst loading | 0.01–3 wt% (FeCl3) | 0.1–0.75 wt% typical |

| Co-catalyst loading | 0.01–5 wt% | 0.1–1 wt% preferred |

| Solvent | Often solvent-free or chlorinated solvents | Methylen chloride, carbon tetrachloride possible but solvent-free preferred |

Nitration Methods

Nitration of aromatic compounds bearing trichloromethoxy substituents is typically carried out using mixed acid systems:

- Reagents: Concentrated nitric acid and sulfuric acid mixture.

- Conditions: Controlled temperature (often below 100 °C) to ensure regioselective nitration.

- Outcome: Introduction of the nitro group at the desired position without decomposing the sensitive trichloromethoxy group.

Specific Preparation Route Example

A representative preparation route involves:

- Starting Material: 4-(trichloromethoxy)benzene or 2-chloro-4-(trichloromethoxy)benzene.

- Nitration: Using concentrated nitric and sulfuric acids at controlled temperature to introduce the nitro group at the 4-position.

- Chlorination: Chlorination of 4-nitro-(trichloromethoxy)benzene using chlorine gas and iron(III) chloride catalyst, optionally with sulfur heterocycle co-catalysts, to selectively chlorinate the 2-position.

Advanced Catalytic Systems for Chlorination

A notable advancement in the chlorination step is the use of dibenzo-condensed sulfur heterocycles (e.g., thianthrene and derivatives) as co-catalysts with Friedel-Crafts catalysts. These co-catalysts:

- Enhance regioselectivity for 2-chlorination.

- Reduce formation of side products such as 2,6-dichloro derivatives and benzyl chlorides.

- Lower chlorine loss by activating the chlorination process.

- Are used in amounts typically between 0.1–1 wt% relative to the substrate.

Examples of co-catalysts include:

- Thianthrene and its chlorinated or brominated derivatives.

- Phenoxathiin and dibenzothiophene derivatives with varying degrees of halogenation or functionalization.

Comparative Data on Chlorination Selectivity and Efficiency

| Entry | Catalyst System | Temp (°C) | Selectivity (%) for 2-chloro-4-nitrotoluene | Chlorine Loss (%) | Notes |

|---|---|---|---|---|---|

| 1 | FeCl3 only | 90 | 92.7 | 5.5 | Baseline |

| 2 | FeCl3 + Iodine (0.03 wt%) | 90 | 96.8 | 6.6 | Iodine residue issues |

| 3 | FeCl3 + Thianthrene derivative (0.5 wt%) | 90 | 98.3 | 3.4 | High selectivity, low chlorine loss |

| 4 | FeCl3 + Chlorinated phenoxathiin (0.3 wt%) | 90 | 98.1 | 0.8 | Best results, minimal by-products |

Purification and Work-Up

- After chlorination and nitration, the reaction mixture is typically washed to remove residual iodine or catalyst residues.

- Washing agents include water, potassium iodide solution, or sodium bisulfite solution.

- The product is isolated by filtration or distillation, depending on physical properties.

- Final purification ensures high purity (>98%) of this compound with minimal by-products (<1.5%).

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1. Nitration | Concentrated HNO3/H2SO4, 50–90 °C | Introduce nitro group at 4-position | 4-nitro-(trichloromethoxy)benzene |

| 2. Chlorination | Cl2 gas, FeCl3 catalyst, sulfur heterocycle co-catalyst, 60–100 °C | Selective 2-position chlorination | 2-chloro-4-nitro-(trichloromethoxy)benzene |

| 3. Work-up | Washing with water or KI/NaHSO3 solution | Remove catalyst and iodine residues | Purified product |

| 4. Isolation | Filtration or distillation | Obtain pure compound | High purity final product |

Research Findings and Industrial Relevance

- The use of sulfur heterocycle co-catalysts represents a significant improvement over traditional iron(III) chloride or iodine catalysis alone.

- These co-catalysts reduce by-product formation and improve process economics by simplifying purification.

- The reaction conditions are scalable and suitable for industrial production.

- The compound serves as an important intermediate for agrochemical and specialty chemical synthesis.

This detailed synthesis overview combines classical aromatic substitution chemistry with modern catalytic enhancements to achieve high selectivity and yield in the preparation of this compound.

Chemical Reactions Analysis

2-Chloro-4-nitro-1-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro and nitro groups can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trichloromethoxy group, leading to the formation of different oxidation products.

Common reagents used in these reactions include strong acids, bases, reducing agents like hydrogen gas, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-nitro-1-(trichloromethoxy)benzene is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitro-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes and proteins. The chloro and nitro groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trichloromethoxy group may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The table below highlights key differences in molecular structure and physical properties among 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|---|

| 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene | 158579-81-8 | C₇H₃ClF₃NO₃ | 241.55 | 241 | 1.572 | Cl, NO₂, OCF₃ |

| 2-Chloro-4-nitro-1-(trifluoromethyl)benzene | 151504-80-2 | C₇H₃ClF₃NO₂ | 225.55 | N/A | N/A | Cl, NO₂, CF₃ |

| 1-Amino-4-chloro-2-nitrobenzene | 89-63-4 | C₆H₄ClN₃O₂ | 172.57 | N/A | N/A | Cl, NO₂, NH₂ |

| 4-Chloro-1-ethoxy-2-nitrobenzene | N/A | C₈H₇ClNO₃ | 200.60 | N/A | N/A | Cl, NO₂, OCH₂CH₃ |

| 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | 892845-59-9 | C₇H₃BrClF₃O | 275.45 | N/A | N/A | Br, Cl, OCF₃ |

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethoxy (OCF₃) group in 158579-81-8 provides stronger electron withdrawal than ethoxy (OCH₂CH₃) or amino (NH₂) groups, enhancing resistance to electrophilic substitution and oxidation .

- Molecular Weight : Brominated analogs (e.g., 892845-59-9) exhibit higher molecular weights due to bromine’s atomic mass, impacting solubility and reaction kinetics .

- Boiling Points: The trifluoromethoxy derivative’s higher boiling point (241°C) compared to non-fluorinated analogs suggests stronger intermolecular forces (e.g., dipole-dipole interactions) .

Trifluoromethoxy vs. Trifluoromethyl Groups

- 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene (OCF₃) : The OCF₃ group’s oxygen atom allows for hydrogen bonding and participation in nucleophilic substitution reactions, making it useful in synthesizing ether-linked pharmaceuticals .

- 2-Chloro-4-nitro-1-(trifluoromethyl)benzene (CF₃) : The direct CF₃ group lacks oxygen, reducing polarity but increasing lipophilicity, which is advantageous in agrochemical formulations .

Substituent Positional Effects

- 1-Amino-4-chloro-2-nitrobenzene (89-63-4): The amino group (NH₂) at position 1 enables diazotization and coupling reactions, commonly used in dye synthesis. However, it is less stable under acidic conditions compared to halogenated analogs .

- 4-Chloro-1-ethoxy-2-nitrobenzene : The ethoxy group (OCH₂CH₃) offers moderate electron withdrawal, making it a versatile intermediate for producing herbicides and fragrances .

Biological Activity

2-Chloro-4-nitro-1-(trichloromethoxy)benzene, also known as a chlorinated aromatic compound, has garnered attention due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mutagenicity, and mechanisms of action, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : CClNO

- CAS Number : 1417567-12-4

This structure features a chlorine atom, a nitro group, and a trichloromethoxy group, which may influence its reactivity and biological interactions.

Cytotoxicity

Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data from several studies:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| Colon Cancer (SW480) | 5.6 | Induction of apoptosis and cell cycle arrest |

| Prostate Cancer (PC3) | 7.2 | Inhibition of IL-6 secretion |

| K-562 (Leukemia) | 6.3 | Pro-apoptotic activity |

These findings suggest that the compound may serve as a potential chemotherapeutic agent due to its ability to selectively target cancer cells while sparing normal cells.

Mutagenicity

The mutagenic potential of this compound has been evaluated using various assays. A comprehensive review identified it as a mutagenic chemical, with significant effects observed in bacterial strains such as Salmonella typhimurium and Escherichia coli. The following table summarizes key findings:

| Test Organism | Mutagenicity Test | Result |

|---|---|---|

| S. typhimurium | Ames Test | Positive |

| E. coli | SOS Chromotest | Positive |

These results indicate that the compound may pose genetic risks, necessitating careful handling and further investigation into its safety profile.

The mechanisms underlying the biological activity of this compound involve several pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cell lines, leading to inhibited proliferation.

- Inflammatory Response Modulation : The compound reduces interleukin-6 (IL-6) levels in treated cells, which is crucial for tumor growth and metastasis.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on SW480 Cells : This study demonstrated that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, with flow cytometry confirming late-stage apoptosis.

- In Vivo Tumor Models : In murine models of prostate cancer, administration of the compound led to a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.